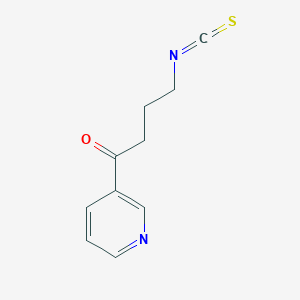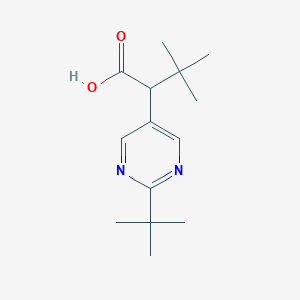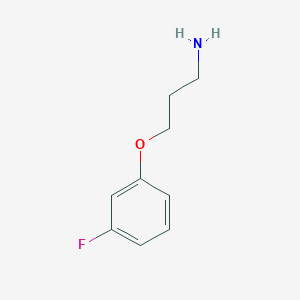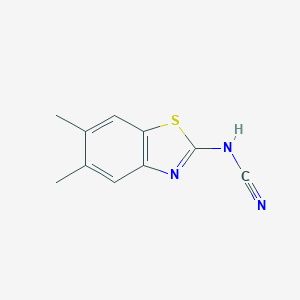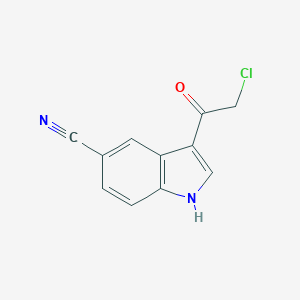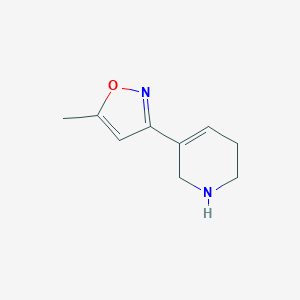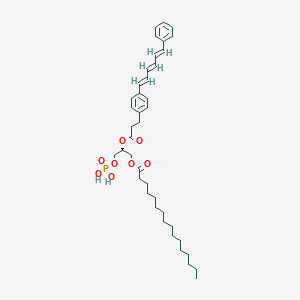
Dphppa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dphppa, also known as 2,6-diisopropylphenylaminobicyclo[3.1.0]hexane-2,6-dicarboxylate, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Dphppa is a bicyclic compound that has a unique structure and properties that make it an ideal candidate for various research studies.
Applications De Recherche Scientifique
Dphppa has shown promising results in various scientific research studies. It has been used in the field of neuroscience to study the role of glutamate receptors in the brain. Dphppa has also been used in the field of pharmacology to study the effects of drugs on the central nervous system. In addition, Dphppa has been used in the field of chemistry to study the properties of bicyclic compounds.
Mécanisme D'action
Dphppa acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to a specific site on the receptor and inhibits its activity. The NMDA receptor is involved in various physiological processes, including learning and memory, and its inhibition can lead to various effects on the brain.
Effets Biochimiques Et Physiologiques
Dphppa has been shown to have various biochemical and physiological effects. It has been found to reduce the release of glutamate in the brain, which is a neurotransmitter that plays a role in various physiological processes. Dphppa has also been found to reduce the activity of the NMDA receptor, which can lead to various effects on the brain, including reduced neuronal excitability and reduced synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
Dphppa has various advantages and limitations for lab experiments. One of the advantages is that it is a highly specific antagonist of the NMDA receptor, which makes it an ideal tool for studying the role of the receptor in various physiological processes. However, one of the limitations is that it has a short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are various future directions for the use of Dphppa in scientific research. One direction is to study its effects on various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on various physiological processes, including learning and memory. In addition, future studies can focus on developing new compounds based on the structure of Dphppa that can have even more specific effects on the NMDA receptor.
Méthodes De Synthèse
Dphppa can be synthesized using the following method. First, Dphppapylaniline is reacted with maleic anhydride to form the corresponding imide. The imide is then reduced using sodium borohydride to form the amine. The amine is then reacted with diethyl 2,6-dimethylglutarate to form Dphppa.
Propriétés
Numéro CAS |
124345-22-8 |
|---|---|
Nom du produit |
Dphppa |
Formule moléculaire |
C40H57O8P |
Poids moléculaire |
696.8 g/mol |
Nom IUPAC |
[(2R)-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]-3-phosphonooxypropyl] hexadecanoate |
InChI |
InChI=1S/C40H57O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-26-39(41)46-33-38(34-47-49(43,44)45)48-40(42)32-31-37-29-27-36(28-30-37)25-18-15-14-17-22-35-23-19-16-20-24-35/h14-20,22-25,27-30,38H,2-13,21,26,31-34H2,1H3,(H2,43,44,45)/b15-14+,22-17+,25-18+/t38-/m1/s1 |
Clé InChI |
ABEDEAONQWPDLX-WSKUTTHJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
Synonymes |
1-palmitoyl-2-((2-(4-(6-phenyl-1,3,5-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidic acid DPHpPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




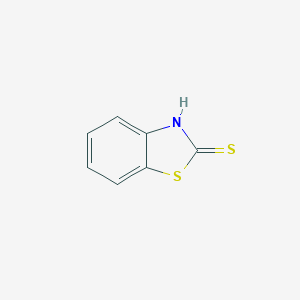
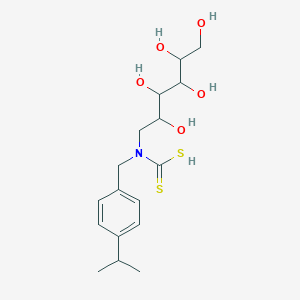

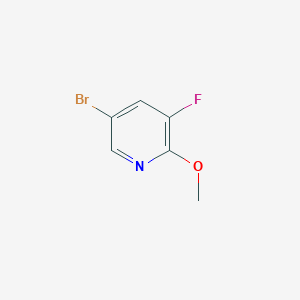
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
